molecular formula C17H21NO2 B12621320 N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine CAS No. 919797-22-1

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine

Katalognummer: B12621320
CAS-Nummer: 919797-22-1
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: CPAHLCDIZVUKMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenethylamine backbone, with two methoxy groups located at the 2 and 4 positions of the phenyl ring. It is known for its potential psychoactive properties and has been studied for its effects on the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and benzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent like methanol or ethanol.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in studies involving neurotransmitter systems and receptor binding.

    Medicine: Research has explored its potential as a psychoactive agent with effects on mood and cognition.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. The compound’s binding to these receptors can modulate neurotransmitter release and influence various neural pathways, leading to its psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can be compared to other similar compounds, such as:

    2,4-Dimethoxybenzylamine: Similar structure but lacks the benzyl group attached to the nitrogen atom.

    25I-NBOMe: A well-known hallucinogen with a similar phenethylamine backbone but different substituents on the phenyl ring.

    2C-I: Another phenethylamine derivative with psychoactive properties, differing in the position and type of substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and its potential effects on the central nervous system, making it a compound of interest for further research.

Eigenschaften

CAS-Nummer

919797-22-1

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

N-benzyl-2-(2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)10-11-18-13-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3

InChI-Schlüssel

CPAHLCDIZVUKMR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.